Cholanthrene is a polycyclic aromatic hydrocarbon classified within the phenanthrene family. It is characterized by three non-linearly fused benzene rings, making it a tricyclic aromatic compound. Cholanthrene is of significant interest due to its carcinogenic properties, which have led to extensive research in cancer biology and toxicology. The compound has been primarily studied for its role in chemical carcinogenesis and serves as a model for understanding the behavior of polycyclic aromatic hydrocarbons in biological systems .
Cholanthrene can be synthesized from dehydronorcholene, a pentacyclic hydrocarbon derived from bile acids, particularly deoxycholic acid. This synthesis involves several chemical transformations that yield cholanthrene as a product . Its presence in the environment primarily arises from the incomplete combustion of organic materials, contributing to its classification as an environmental pollutant.
Cholanthrene belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are compounds composed of multiple fused aromatic rings. PAHs are known for their hydrophobicity and potential carcinogenic effects. Within this class, cholanthrene is specifically categorized as a tricyclic aromatic hydrocarbon due to its three-ring structure .
The synthesis of cholanthrene can be accomplished through various methods, with the most notable being the dehydrogenation of dehydronorcholene. This process typically requires high temperatures and specific catalysts to facilitate the reaction. Additionally, cholanthrene can be synthesized via microwave-assisted techniques, which have been shown to enhance yield and reduce reaction times compared to traditional methods .
Cholanthrene is represented by the molecular formula . Its structure features three fused benzene rings, contributing to its stability and unique chemical properties. The compound exhibits planar geometry, which is typical for many polycyclic aromatic hydrocarbons.
Cholanthrene participates in various chemical reactions typical of polycyclic aromatic hydrocarbons, including:
The major products formed from these reactions are often studied for their biological activities and potential carcinogenic properties. For instance, oxidized derivatives may exhibit altered interactions with biological macromolecules such as DNA.
Cholanthrene acts as a potent carcinogen through metabolic activation in biological systems. It is metabolized primarily by cytochrome P450 enzymes, which convert it into reactive epoxides capable of binding to DNA and forming adducts that can lead to mutations and cancer development .
Relevant data indicate that cholanthrene's carcinogenic potential is closely linked to its structural characteristics and reactivity patterns .
Cholanthrene has significant applications in scientific research:
Due to its potent biological effects, cholanthrene remains an important compound in toxicological studies aimed at unraveling the complexities of cancer development and prevention strategies.
The standardized IUPAC name for cholanthrene is 1,2-Dihydrocyclopenta[ij]tetraphene, reflecting its pentacyclic structure with a partially saturated cyclopentane ring fused to tetracyclic aromatic systems. This systematic name precisely defines the ring fusion pattern and saturation state essential for its chemical identification. The compound also carries several historically significant synonyms across chemical and pharmacological literature [1] [5]:
Table 1: Cholanthrene Nomenclature
Nomenclature Type | Designation |
---|---|
Preferred IUPAC Name | 1,2-Dihydrocyclopenta[ij]tetraphene |
Alternative Names | 1,2-Dihydrobenz[j]aceanthrylene7,8-Dimethylenebenz(a)anthraceneBenz[j]aceanthrylene, 1,2-dihydro- |
Common Trivial Name | Cholanthrene |
CAS Registry Number | 479-23-2 |
Beilstein Reference | 4-05-00-02638 |
EINECS | 207-528-2 |
These diverse designations reflect the compound's complex structure and its investigation across multiple chemical subdisciplines. The German and French variants of the IUPAC name (1,2-Dihydrocyclopenta[ij]tetraphen and 1,2-Dihydrocyclopenta[ij]tétraphène, respectively) appear in international chemical databases, highlighting its global research significance [1].
Cholanthrene possesses the molecular formula C₂₀H₁₄ with an average molecular mass of 254.332 g/mol and a monoisotopic mass of 254.109550 g/mol, as precisely determined through mass spectrometric analysis. Structurally, it belongs to the cyclopenta-fused polycyclic aromatic hydrocarbon class, characterized by five fused rings that create an extended, predominantly planar aromatic system [1] [5].
Table 2: Molecular Characteristics of Cholanthrene
Property | Value | Method/Specification |
---|---|---|
Molecular Formula | C₂₀H₁₄ | Elemental analysis |
Average Mass | 254.332 g/mol | Mass spectrometry |
Monoisotopic Mass | 254.109550 g/mol | High-resolution MS |
Carbon Content | 94.45% | Calculated |
Hydrogen Content | 5.55% | Calculated |
Structural Classification | Pentacyclic aromatic hydrocarbon | X-ray crystallography |
Chemically, cholanthrene is classified within the broader category of phenanthrenes and derivatives due to its characteristic arrangement of angularly fused benzene rings. Its structural features include a central cyclopentane ring that is partially saturated, distinguishing it from fully aromatic pentacyclic hydrocarbons. The compound exhibits a characteristic UV-visible absorption spectrum typical of extended conjugated systems, with λmax values at approximately 225, 260, 290, 330, 345, and 362 nm in ethanol solutions. This spectral signature has historically served as an identification method prior to widespread NMR availability [1] [2].
The initial synthesis and characterization of cholanthrene derivatives emerged during the foundational period of chemical carcinogenesis research in the early 1930s. Researchers investigating carcinogenic components of coal tar identified structurally related polycyclic aromatic hydrocarbons, including benz[a]anthracene derivatives. Cholanthrene was first synthesized through dehydrogenation of bile acids (particularly deoxycholic acid), which established the historical connection to its name rooted in "cholan" (steroid derivative) and "anthrene" (anthracene-like) [3].
Early synthetic approaches involved complex multi-step reactions starting from steroid precursors, yielding milligram quantities sufficient for biological testing but inadequate for thorough chemical characterization. The pivotal 1933 publication by Cook, Hewett, and Hieger that identified benzopyrene as a potent carcinogen in mouse skin studies simultaneously stimulated research on structurally related compounds including cholanthrene derivatives. These initial syntheses established the compound's pentacyclic architecture and revealed its exceptional stability under physiological conditions, properties that would later explain its biological persistence and carcinogenic potency [3] [4].
The crystallization behavior of cholanthrene from benzene-ether solutions produced distinctive pale yellow crystals that facilitated early purity assessment. Researchers noted its characteristic melting point of 172°C, which became a key identifier for the purified compound in toxicological studies. This physical property allowed differentiation from structurally similar contaminants in complex mixtures, advancing isolation protocols [4] [5].
Cholanthrene research has evolved through distinct phases reflecting technological advances in analytical chemistry and molecular biology:
1930s-1950s: Carcinogenicity Screening Era: Following Yamagiwa and Ichikawa's landmark demonstration of coal tar carcinogenicity in rabbits, cholanthrene emerged as a model compound for tumor induction studies. Researchers readily produced primary sarcomas in mice through subcutaneous implantation, establishing its potency relative to other polycyclic aromatics. This period focused primarily on phenomenological observations of tumor formation kinetics and histopathology [3] [4].
1960s-1980s: Metabolic Activation Studies: The Millers' pioneering work on carcinogen metabolism revolutionized cholanthrene research. Investigations revealed that cytochrome P450 enzymes (particularly CYP1A1) metabolically activated cholanthrene to electrophilic epoxide intermediates capable of forming DNA adducts. This period established the critical concept that the parent compound requires enzymatic conversion to exert carcinogenic effects. Research demonstrated that cholanthrene metabolites preferentially bind to guanine bases in DNA, establishing the molecular basis for its mutagenicity [2] [4].
1990s-2010s: Molecular Mechanisms and Adduct Detection: Technological advances enabled precise characterization of cholanthrene-DNA adducts using ³²P-postlabeling and mass spectrometry. Studies in rodent models detected cholanthrene adducts in blood, establishing its presence in human biological matrices as part of the exposome concept. This period revealed tissue-specific differences in adduct repair efficiency, explaining differential organ susceptibility. Research demonstrated that lung and kidney tissues exhibit reduced DNA repair capacity for cholanthrene adducts compared to liver, explaining their higher tumor incidence [2] [4].
2010s-Present: Systems Toxicology Approach: Contemporary research focuses on cholanthrene's impact on cellular redox balance and activation of the Nrf2-regulated antioxidant response pathway. Studies demonstrate that acute exposure alters oxidative stress markers, suggesting interplay between genotoxic and oxidative damage mechanisms. Modern analytical techniques have detected cholanthrene in environmental samples and human biological matrices, confirming its relevance as a component of environmental carcinogen exposure [2] [4].
Table 3: Key Milestones in Cholanthrene Research
Time Period | Research Focus | Key Advances |
---|---|---|
1930s-1950s | Carcinogenicity screening | Sarcoma induction in mouse modelsStructural optimization for tumorigenic potency |
1960s-1980s | Metabolic activation | Cytochrome P450 activation pathwaysDNA adduct formation characterization |
1990s-2010s | Molecular mechanisms | Tissue-specific adduct detectionDNA repair efficiency studiesExposome concept integration |
2010s-Present | Systems toxicology | Nrf2 pathway activationRedox balance disruptionHuman biomonitoring detection |
This evolution exemplifies how cholanthrene has served as a prototype compound for investigating fundamental mechanisms of chemical carcinogenesis, bridging classical toxicology with contemporary molecular epidemiology approaches. The compound continues to provide insights into gene-environment interactions in cancer development, particularly regarding individual susceptibility differences in metabolic activation capacity [2] [3].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1